molecular formula C10H12Cl2FN B1458449 3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride CAS No. 1803592-61-1

3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride

Cat. No. B1458449
M. Wt: 236.11 g/mol
InChI Key: CPWBPARYUOYRLN-UHFFFAOYSA-N
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Description

“3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride” is likely a pyrrolidine derivative. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . The “3-Chlorophenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached to the third carbon . The “3-fluoro” likely refers to a fluorine atom attached to the third carbon of the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of “3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride” would likely involve a pyrrolidine ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom attached, and the pyrrolidine ring would have a fluorine atom attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride” would depend on its specific molecular structure. Similar compounds are often solid at room temperature and may be soluble in water .

Scientific Research Applications

Metabolic Activation and Synthetic Applications

Metabolic Activation of Fluoropyrrolidine Dipeptidyl Peptidase-IV Inhibitors : A study described the metabolic activation of fluoropyrrolidine-containing dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs. It was found that these compounds underwent bioactivation, forming reactive intermediates trapped by glutathione, indicating potential for drug development with an emphasis on metabolic stability (Xu et al., 2004).

Synthetic Utility of Fluoropyrrolidine Derivatives : Another research effort highlighted the synthesis of N-protected fluoropyrrolidine derivatives, demonstrating their utility as synthons for medicinal chemistry applications, particularly as dipeptidyl peptidase IV inhibitors. These derivatives were synthesized with high yield and demonstrated significant potential for the development of new medicinal agents (Singh & Umemoto, 2011).

Antibacterial and Antioxidant Activity

Antibacterial and Antioxidant Properties : Research into 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine derivatives explored their antibacterial and antioxidant activities. It was found that certain amine oxalates derived from these compounds exhibited high antibacterial activity, although they were mostly ineffective against superoxide radicals, suggesting selective utility in combating bacterial infections (Arutyunyan et al., 2012).

Fluorination Techniques and Fluoropyrrolidine Synthesis

Synthesis of Fluoropyrrolidines : Techniques for synthesizing fluoropyrrolidines include the use of hypervalent iodine/HF reagents and azomethine ylide chemistry, demonstrating the versatility of synthetic approaches to incorporate the fluoropyrrolidine moiety into various structures. These methodologies enable the creation of compounds with potential pharmacological applications (Kitamura et al., 2017); (McAlpine et al., 2015).

Future Directions

The future directions for research on “3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

3-(3-chlorophenyl)-3-fluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10;/h1-3,6,13H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWBPARYUOYRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC(=CC=C2)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-3-fluoropyrrolidine hydrochloride

CAS RN

1803592-61-1
Record name 3-(3-chlorophenyl)-3-fluoropyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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